molecular formula C12H11N3O4 B3055184 3-(Pyrimidin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 6331-30-2

3-(Pyrimidin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B3055184
CAS No.: 6331-30-2
M. Wt: 261.23 g/mol
InChI Key: QMDVGAHLIPJCNF-UHFFFAOYSA-N
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Description

3-(Pyrimidin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound featuring a pyrimidine carbamoyl substituent at the 3-position and a carboxylic acid group at the 2-position of the 7-oxanorbornene scaffold. This compound is structurally related to intermediates used in medicinal chemistry and materials science, particularly for its ability to engage in supramolecular interactions .

Properties

IUPAC Name

3-(pyrimidin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c16-10(15-12-13-4-1-5-14-12)8-6-2-3-7(19-6)9(8)11(17)18/h1-9H,(H,17,18)(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDVGAHLIPJCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC(=O)C2C3C=CC(C2C(=O)O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286705
Record name NSC47067
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6331-30-2
Record name NSC47067
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47067
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC47067
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves a multi-step process. One common method includes the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride to form a bicyclic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(Pyrimidin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Pyrimidin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 7-oxabicyclo[2.2.1]hept-5-ene scaffold serves as a common framework for several derivatives, with variations in substituents significantly altering physicochemical and functional properties. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-(Pyrimidin-2-ylcarbamoyl), 2-carboxylic acid C₁₃H₁₂N₃O₅ ~293.26* Pyrimidine enhances hydrogen bonding; carboxylic acid enables salt formation
3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride 3-Amino, 2-carboxylic acid (HCl salt) C₈H₁₁NO₃·HCl 213.64 Amino group increases solubility; HCl salt improves crystallinity
Diisoamyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate 2,3-Dicarboxylate esters (isoamyl groups) C₁₈H₂₆O₆ 338.39 Esterification reduces polarity; enhances lipid solubility
3-(Dipropylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid 3-(Dipropylcarbamoyl), 2-carboxylic acid C₁₁H₁₅NO₄S 257.31 Bulky carbamoyl group may sterically hinder interactions
3-(Difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid 3-Difluoromethyl, 2-carboxylic acid C₈H₉F₂NO₃ 205.16 Fluorine atoms enhance metabolic stability and electronegativity

*Estimated based on core structure and substituents.

Key Observations :

  • Pyrimidine vs.
  • Esterification vs. Carboxylic Acid : The dicarboxylate ester in lacks ionic character, making it more suitable for hydrophobic environments, whereas the carboxylic acid in the target compound facilitates ionic interactions and salt formation .
  • Fluorine Substitution : The difluoromethyl analogue exhibits improved metabolic stability due to fluorine’s electronegativity and resistance to oxidation, a feature absent in the target compound.

Biological Activity

3-(Pyrimidin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a complex organic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique bicyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H11N3O4\text{C}_{12}\text{H}_{11}\text{N}_3\text{O}_4
PropertyValue
IUPAC Name3-(pyrimidin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Molecular Weight253.23 g/mol
CAS Number6331-30-2
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The unique bicyclic structure allows it to bind effectively, potentially inhibiting or modifying the activity of these targets.

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. The mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Activity : Research has shown that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The compound's interaction with specific oncogenic pathways highlights its potential as a therapeutic agent in oncology.
  • G Protein-Coupled Receptor (GPCR) Modulation : The compound's structure suggests it may act on GPCRs, which are critical for various physiological processes. Studies have indicated that it could modulate signaling pathways associated with inflammation and pain.

Case Studies

Several studies have investigated the biological effects of 3-(Pyrimidin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid:

  • Study on Antimicrobial Properties :
    • Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Results : The compound exhibited significant inhibition zones against tested strains, suggesting its potential as a novel antimicrobial agent .
  • Cancer Cell Line Study :
    • Objective : To assess the cytotoxic effects on breast cancer cell lines.
    • Results : The compound induced apoptosis in a dose-dependent manner, with IC50 values indicating potent anticancer activity .
  • GPCR Interaction Study :
    • Objective : To determine the effects on GPCR-mediated signaling pathways.
    • Results : The compound showed modulation of signaling pathways linked to inflammation, suggesting therapeutic applications in inflammatory diseases .

Comparison with Related Compounds

The biological activities of 3-(Pyrimidin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be compared with structurally similar compounds:

Table 2: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer ActivityGPCR Modulation
3-(Pyrimidin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acidYesYesYes
Bicyclo[2.2.1]hept-5-ene derivativesModerateLimitedNo
Norbornene derivativesYesModerateYes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyrimidin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
3-(Pyrimidin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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